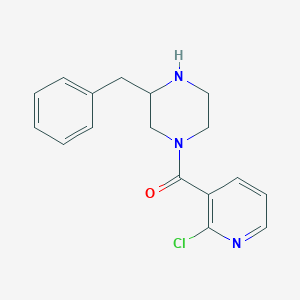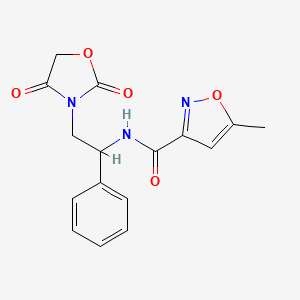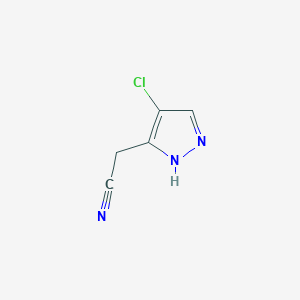
2-(naphthalen-1-yl)-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is an organic molecule with a complex structure, including a naphthalene ring, a phenylsulfonyl group, and a tetrahydroisoquinoline group. These groups are common in many organic compounds and have various properties and uses .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these groups within the molecule. The naphthalene ring and the phenylsulfonyl group would likely contribute to the compound’s aromaticity, while the tetrahydroisoquinoline group could introduce some degree of polarity .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present and their arrangement within the molecule. The naphthalene ring and the phenylsulfonyl group are typically quite stable, while the tetrahydroisoquinoline group could potentially undergo a variety of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. For example, its solubility would depend on the polarity of the molecule, while its melting and boiling points would depend on the strength of the intermolecular forces .Aplicaciones Científicas De Investigación
Antiproliferative Activities
Naphthalene and phenylsulfonyl acetamide derivatives have been synthesized and evaluated for their antiproliferative activities against various human cancer cell lines, including nasopharyngeal, lung carcinoma, hepatoma, renal carcinoma, and gastric cancer. One specific compound demonstrated significant activity against nasopharyngeal carcinoma cells, highlighting the potential of these compounds in cancer therapy research (Chen et al., 2013).
Protein Kinase Inhibition
Isoquinoline derivatives have been identified as potent inhibitors of various protein kinases, including cyclic nucleotide-dependent protein kinases and protein kinase C. These compounds show significant potential in understanding the physiological functions of these enzymes and in the development of new therapeutic agents (Hidaka et al., 1984).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[2-(benzenesulfonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-2-naphthalen-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N2O3S/c30-27(18-22-9-6-8-21-7-4-5-12-26(21)22)28-24-14-13-20-15-16-29(19-23(20)17-24)33(31,32)25-10-2-1-3-11-25/h1-14,17H,15-16,18-19H2,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDAAUMYBIOKDDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C=CC(=C2)NC(=O)CC3=CC=CC4=CC=CC=C43)S(=O)(=O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(naphthalen-1-yl)-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(4-bromophenyl)methyl]-8-cyclopentyl-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2448152.png)
![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide](/img/structure/B2448153.png)
![Ethyl 2-(3-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)propanamido)-4-(4-chlorophenyl)thiophene-3-carboxylate](/img/structure/B2448154.png)

![1-(4-(2-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl)piperazin-1-yl)-3-(phenylsulfonyl)propan-1-one](/img/structure/B2448157.png)
![3-fluoropropyl 4-{1-[(4-methylphenyl)sulfonyl]-1H-pyrazol-3-yl}phenyl ether](/img/structure/B2448158.png)
![3-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]propan-1-amine dihydrochloride](/img/structure/B2448159.png)

![[5-Chloro-2-(propylsulfonyl)phenyl]amine](/img/structure/B2448161.png)

![3-(4-ethoxyphenyl)-1-[(4-methylphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2448166.png)

![(1S,5R)-7-Hydroxybicyclo[3.3.1]nonane-3-carboxylic acid](/img/structure/B2448168.png)